3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester

Orthogonal protection Solid-phase synthesis Cysteine protease inhibitors

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353989-52-2), also named tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate, is a heterobifunctional piperidine scaffold carrying a thiol (–CH₂SH) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The compound belongs to a family of N-protected mercaptomethyl-piperidines that serve as key intermediates in the synthesis of cysteine protease inhibitors, metalloenzyme ligands, and peptidomimetic drug candidates.

Molecular Formula C11H21NO2S
Molecular Weight 231.35
CAS No. 1353989-52-2
Cat. No. B2534524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester
CAS1353989-52-2
Molecular FormulaC11H21NO2S
Molecular Weight231.35
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CS
InChIInChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3
InChIKeyCTGQIKIVZPEWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353989-52-2): A Boc-Protected Thiol-Piperidine Building Block for Medicinal Chemistry


3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353989-52-2), also named tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate, is a heterobifunctional piperidine scaffold carrying a thiol (–CH₂SH) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen [1]. The compound belongs to a family of N-protected mercaptomethyl-piperidines that serve as key intermediates in the synthesis of cysteine protease inhibitors, metalloenzyme ligands, and peptidomimetic drug candidates . Its defining chemical feature is the orthogonal protection strategy: the acid-labile Boc group enables selective N-deprotection without affecting the thiol functionality, while the free thiol can participate in nucleophilic reactions, disulfide bond formation, or metal coordination [1].

Why 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester Cannot Be Replaced by Other N-Protected Mercaptomethyl-Piperidines


Although several N-protected mercaptomethyl-piperidine variants exist (e.g., N-Cbz, N-unprotected, 4-mercaptomethyl regioisomer, or the enantiopure (S)-form), they are not functionally interchangeable [1]. The Boc group in the target compound exhibits distinctly different acid-lability and orthogonal deprotection kinetics compared with the hydrogenolytically-labile Cbz (benzyl carbamate) group, meaning compounds downstream in multistep synthetic routes are incompatible with a simple protecting-group swap . Additionally, the 3-position versus 4-position substitution on the piperidine ring dictates the spatial orientation of the thiol group in chelation or active-site binding contexts, while the racemic versus enantiopure form determines applicability in stereospecific drug discovery programs [1]. These differences are not cosmetic: they directly affect molecular recognition, metal-binding geometry, and the feasibility of orthogonal deprotection in solid-phase or solution-phase synthetic sequences [1].

Quantitative Differentiation Evidence for 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester Rationalizing Its Scientific Selection


Boc vs. Cbz N-Protection: Orthogonal Deprotection Compatibility in Multi-Step Synthesis

The target compound carries a tert-butoxycarbonyl (Boc) group that is cleavable under acidic conditions (e.g., TFA, HCl/dioxane), whereas the closest analog, 3-mercaptomethyl-piperidine-1-carboxylic acid benzyl ester (CAS 1353989-51-1), requires hydrogenolysis (H₂, Pd/C) for deprotection . In synthetic sequences where the thiol group is already elaborated or where acid-sensitive functionality is absent, Boc deprotection proceeds without catalyst residues, making it the preferred choice for solid-phase synthesis and combinatorial chemistry on acid-labile resins [1].

Orthogonal protection Solid-phase synthesis Cysteine protease inhibitors

Regioisomeric Selectivity: 3-Mercaptomethyl vs. 4-Mercaptomethyl Position Dictates Metal Chelation Geometry

In palladium(II) coordination chemistry, the 3-mercaptomethyl-piperidine scaffold (post-Boc deprotection) forms cis-S₂PdN₂ square-planar environments, including trinuclear Pd₃L₄²⁺ cations with bridging mercapto groups [1]. By contrast, the 4-mercaptomethyl regioisomer cannot form the same chelate ring size and would yield geometrically distinct metal complexes . The crystallographically characterized complex [Pd₃(3-mercaptomethyl-piperidine)₄]Cl₂·2H₂O exhibits centrosymmetrical trinuclear cations with terminal PdL₂ units and a central Pd bridged by four S atoms, a structure uniquely enabled by the 1,3-relationship of the N and S donors in the piperidine ring [1].

Metal chelation Palladium(II) complexes S,N-ligands

Racemic vs. Enantiopure (S)-Form: Purity, Cost, and Application Fit

The target compound (CAS 1353989-52-2) is supplied as the racemic mixture (±) at ≥95% purity on a commercial scale (AKSci, Chemenu, CymitQuimica) . In contrast, the single enantiomer tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate (CAS 2171247-35-9) is available as a specialty chiral building block typically at higher cost, lower availability, and requiring chiral chromatographic or asymmetric synthesis steps . For early-stage discovery programs where stereochemistry is not yet assigned or racemic screening is the norm, the racemic form offers sufficient quality and scalability .

Chirality Enantiomeric purity Medicinal chemistry sourcing

Thiol Stability and Storage: Structural Factors Differentiating the Boc-Protected Piperidine from N-Unprotected Analogs

The Boc protecting group on the piperidine nitrogen indirectly influences thiol stability by reducing the electron-donating character of the nitrogen, which can lower the susceptibility of the free thiol to air oxidation compared with the fully deprotected 3-(mercaptomethyl)piperidine free base [1][2]. Vendor technical sheets for the target compound recommend storage at 2–8°C, whereas the unprotected amino-thiol requires inert atmosphere handling and often cold storage at –20°C to prevent disulfide dimerization [2][3].

Thiol oxidation Storage stability Disulfide formation

Optimal Application Scenarios for 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester Based on Quantitative Differentiation Evidence


Solid-Phase Synthesis of Peptidomimetic Cysteine Protease Inhibitors

The Boc group on the piperidine nitrogen enables acidolytic deprotection directly on solid support (TFA-labile Rink or Wang resins), allowing sequential coupling of the thiol-containing piperidine scaffold into peptidomimetic backbones without metal-catalyst contamination [1]. This scenario directly leverages the orthogonal Boc vs. Cbz advantage established in Section 3, making the target compound the rational choice over the Cbz analog (CAS 1353989-51-1) for Fmoc-SPPS-compatible building block libraries. [1]

Palladium(II)-Based Metallo-Complex Scaffolds for Bioinorganic or Catalytic Applications

Researchers synthesizing Pd(II) complexes with S,N-chelate geometries should source the target compound, deprotect the Boc group, and obtain 3-(mercaptomethyl)piperidine, which has been crystallographically demonstrated to form discrete trinuclear Pd₃L₄²⁺ architectures [1]. The 4-mercaptomethyl regioisomer cannot replicate this geometry, so selection of the 3-isomer is essential for reproducing the literature-characterized metal-binding topology and associated electronic properties. [1][2]

Racemic Hit-to-Lead Library Synthesis in Early Drug Discovery

Medicinal chemistry teams conducting racemic screening libraries of thiol-functionalized piperidine derivatives can procure the racemic target compound at scale (≥95% purity, multi-gram availability) at a significantly lower cost than the enantiopure (S)-form (CAS 2171247-35-9) [1][2]. If initial screening reveals activity, the racemate can be resolved or an asymmetric synthesis pursued later, minimizing upfront expenditure while maintaining synthetic tractability. [1]

Thiol-Reactive Probe and Bioconjugation Tool Development in Open-Bench Laboratories

For labs developing thiol-reactive fluorescent probes, affinity labels, or disulfide-linked conjugates, the target compound's moderate storage requirements (2–8°C) and air tolerance relative to the unprotected 3-(mercaptomethyl)piperidine free base reduce the need for specialized inert-atmosphere equipment [1][2]. This practical advantage enables broader adoption in academic and small-biotech settings without glovebox infrastructure. [1]

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